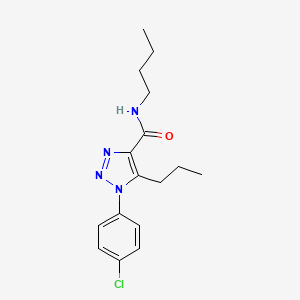![molecular formula C18H17Cl3N2O4S B4645401 1-[(4-chlorophenyl)sulfonyl]-4-[(2,4-dichlorophenoxy)acetyl]piperazine](/img/structure/B4645401.png)
1-[(4-chlorophenyl)sulfonyl]-4-[(2,4-dichlorophenoxy)acetyl]piperazine
Übersicht
Beschreibung
1-[(4-chlorophenyl)sulfonyl]-4-[(2,4-dichlorophenoxy)acetyl]piperazine, also known as CP-DA, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the serine/threonine protein kinase Akt, which plays a crucial role in cell survival, proliferation, and metabolism. CP-DA has been shown to have a wide range of applications in various fields of research, including cancer, diabetes, and neurodegenerative diseases.
Wirkmechanismus
1-[(4-chlorophenyl)sulfonyl]-4-[(2,4-dichlorophenoxy)acetyl]piperazine exerts its effects by inhibiting the activity of Akt, which is a key regulator of various cellular processes, including cell survival, proliferation, and metabolism. Akt is activated by various growth factors and cytokines, and it phosphorylates downstream targets that promote cell survival and growth. 1-[(4-chlorophenyl)sulfonyl]-4-[(2,4-dichlorophenoxy)acetyl]piperazine binds to the ATP-binding pocket of Akt and prevents its activation, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
1-[(4-chlorophenyl)sulfonyl]-4-[(2,4-dichlorophenoxy)acetyl]piperazine has been shown to have a wide range of biochemical and physiological effects in various cell types and tissues. In cancer cells, 1-[(4-chlorophenyl)sulfonyl]-4-[(2,4-dichlorophenoxy)acetyl]piperazine inhibits cell proliferation, induces apoptosis, and enhances the sensitivity of cancer cells to chemotherapy and radiotherapy. In adipocytes, 1-[(4-chlorophenyl)sulfonyl]-4-[(2,4-dichlorophenoxy)acetyl]piperazine improves insulin sensitivity and glucose uptake by activating the AMPK pathway. In neurons, 1-[(4-chlorophenyl)sulfonyl]-4-[(2,4-dichlorophenoxy)acetyl]piperazine protects against oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-chlorophenyl)sulfonyl]-4-[(2,4-dichlorophenoxy)acetyl]piperazine has several advantages as a research tool, including its high potency and selectivity for Akt, its ability to inhibit downstream signaling pathways, and its potential therapeutic applications in various diseases. However, 1-[(4-chlorophenyl)sulfonyl]-4-[(2,4-dichlorophenoxy)acetyl]piperazine also has some limitations, including its potential toxicity and off-target effects, which may limit its use in certain experimental systems. Additionally, the synthesis of 1-[(4-chlorophenyl)sulfonyl]-4-[(2,4-dichlorophenoxy)acetyl]piperazine can be challenging and time-consuming, which may limit its availability for some researchers.
Zukünftige Richtungen
There are several potential future directions for research on 1-[(4-chlorophenyl)sulfonyl]-4-[(2,4-dichlorophenoxy)acetyl]piperazine. One direction is to further explore its therapeutic potential in various diseases, including cancer, diabetes, and neurodegenerative diseases. Another direction is to investigate its effects on other signaling pathways and cellular processes, which may provide insights into its mechanism of action and potential off-target effects. Additionally, the development of new and improved synthesis methods for 1-[(4-chlorophenyl)sulfonyl]-4-[(2,4-dichlorophenoxy)acetyl]piperazine may increase its availability and facilitate further research.
Wissenschaftliche Forschungsanwendungen
1-[(4-chlorophenyl)sulfonyl]-4-[(2,4-dichlorophenoxy)acetyl]piperazine has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 1-[(4-chlorophenyl)sulfonyl]-4-[(2,4-dichlorophenoxy)acetyl]piperazine has been shown to inhibit the growth and proliferation of cancer cells by blocking the Akt signaling pathway. It has also been shown to enhance the efficacy of chemotherapy and radiotherapy in several types of cancer. In diabetes research, 1-[(4-chlorophenyl)sulfonyl]-4-[(2,4-dichlorophenoxy)acetyl]piperazine has been shown to improve insulin sensitivity and glucose metabolism by activating the AMP-activated protein kinase (AMPK) pathway. In neurodegenerative disease research, 1-[(4-chlorophenyl)sulfonyl]-4-[(2,4-dichlorophenoxy)acetyl]piperazine has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-(2,4-dichlorophenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl3N2O4S/c19-13-1-4-15(5-2-13)28(25,26)23-9-7-22(8-10-23)18(24)12-27-17-6-3-14(20)11-16(17)21/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIFMLLBZHJVSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(2-chloro-4-fluorobenzyl)thio]-5-(4-isobutoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4645337.png)
![N-(2-furylmethyl)-N'-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]thiourea](/img/structure/B4645342.png)
![2-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-N-(2-methylphenyl)hydrazinecarbothioamide](/img/structure/B4645349.png)

![1-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4645361.png)
![methyl 5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4645369.png)
![2-bromo-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methoxybenzoate](/img/structure/B4645381.png)
![4-methoxy-3-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B4645384.png)
![4-(4-methoxyphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4645388.png)
![1-[(7-methyl-3-phenyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B4645405.png)
![6-({4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4645409.png)
![2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-3-furamide](/img/structure/B4645411.png)
![N-[3-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B4645417.png)